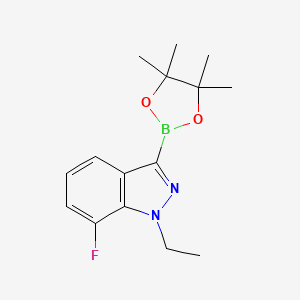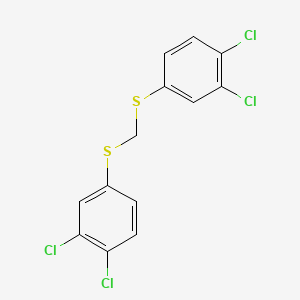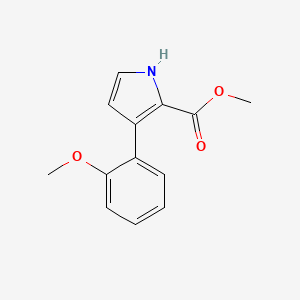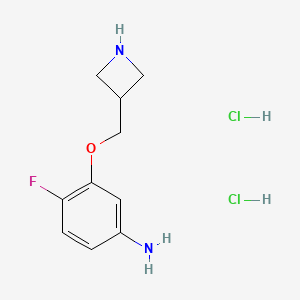
3-(4-Biphenylyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Biphenylyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a biphenyl group attached to the azetidine ring, and it is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Biphenylyl)azetidine Hydrochloride typically involves the following steps:
Biphenyl Derivative Formation: The biphenyl derivative is first synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of biphenyl boronic acid with an appropriate halide in the presence of a palladium catalyst.
Azetidine Ring Formation: The biphenyl derivative is then reacted with an azetidine precursor, such as azetidine-2-carboxylic acid, under acidic conditions to form the azetidine ring.
Hydrochloride Formation: The resulting azetidine compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Biphenylyl)azetidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the azetidine ring to other nitrogen-containing heterocycles.
Substitution: Substitution reactions can be performed on the biphenyl ring to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Biphenyl derivatives with hydroxyl, carboxyl, or other functional groups.
Reduction Products: Other nitrogen-containing heterocycles, such as piperidines or pyrrolidines.
Substitution Products: Biphenyl derivatives with different substituents on the aromatic rings.
Scientific Research Applications
3-(4-Biphenylyl)azetidine Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(4-Biphenylyl)azetidine Hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The biphenyl group can interact with various receptors and enzymes, leading to biological effects. The azetidine ring can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
3-(4-Biphenylyl)azetidine Hydrochloride is unique compared to other similar compounds due to its specific structural features. Some similar compounds include:
3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole: This compound has a different heterocyclic ring and substituents, leading to different chemical properties and applications.
2-(t-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound also contains a biphenyl group but has an oxadiazole ring instead of an azetidine ring.
Properties
Molecular Formula |
C15H16ClN |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
3-(4-phenylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15;/h1-9,15-16H,10-11H2;1H |
InChI Key |
LERBBLDRZQDSMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(R)-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B15338455.png)
![sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15338459.png)




![5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol](/img/structure/B15338490.png)
